molecular formula C15H18N2O3S B7830675 1-[(4-ethyl-4H-thieno[3,2-b]pyrrol-5-yl)carbonyl]piperidine-3-carboxylic acid

1-[(4-ethyl-4H-thieno[3,2-b]pyrrol-5-yl)carbonyl]piperidine-3-carboxylic acid

Cat. No.: B7830675
M. Wt: 306.4 g/mol
InChI Key: IJGVRYAVHJMIJG-UHFFFAOYSA-N
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Description

1-[(4-ethyl-4H-thieno[3,2-b]pyrrol-5-yl)carbonyl]piperidine-3-carboxylic acid is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. The compound contains a thieno[3,2-b]pyrrole core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

The synthesis of 1-[(4-ethyl-4H-thieno[3,2-b]pyrrol-5-yl)carbonyl]piperidine-3-carboxylic acid typically involves the following steps:

    Formation of the Thieno[3,2-b]pyrrole Core: This can be achieved through various methods, including cyclization reactions involving thiophene and pyrrole derivatives.

    Introduction of the Piperidine Moiety: The piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine derivatives as starting materials.

Chemical Reactions Analysis

1-[(4-ethyl-4H-thieno[3,2-b]pyrrol-5-yl)carbonyl]piperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. .

Scientific Research Applications

1-[(4-ethyl-4H-thieno[3,2-b]pyrrol-5-yl)carbonyl]piperidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-ethyl-4H-thieno[3,2-b]pyrrol-5-yl)carbonyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-[(4-ethyl-4H-thieno[3,2-b]pyrrol-5-yl)carbonyl]piperidine-3-carboxylic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(4-ethylthieno[3,2-b]pyrrole-5-carbonyl)piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c1-2-17-11-5-7-21-13(11)8-12(17)14(18)16-6-3-4-10(9-16)15(19)20/h5,7-8,10H,2-4,6,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJGVRYAVHJMIJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C1C(=O)N3CCCC(C3)C(=O)O)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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